molecular formula C10H7N3O3 B14747609 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine CAS No. 1083-59-6

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine

Katalognummer: B14747609
CAS-Nummer: 1083-59-6
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: QYWCIRZOGSMFAW-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is a heterocyclic compound that features both a furan and a pyrimidine ring. The compound is characterized by the presence of a nitro group on the furan ring and an ethenyl linkage connecting the furan and pyrimidine rings. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with a pyrimidine derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the furan and pyrimidine rings. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine involves its interaction with bacterial enzymes. The compound is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate, thereby disrupting bacterial metabolism. This inhibition affects enzymes such as pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase, leading to the accumulation of toxic intermediates and ultimately bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is unique due to its dual heterocyclic structure, combining both furan and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

1083-59-6

Molekularformel

C10H7N3O3

Molekulargewicht

217.18 g/mol

IUPAC-Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine

InChI

InChI=1S/C10H7N3O3/c14-13(15)10-5-3-8(16-10)2-4-9-11-6-1-7-12-9/h1-7H/b4-2+

InChI-Schlüssel

QYWCIRZOGSMFAW-DUXPYHPUSA-N

Isomerische SMILES

C1=CN=C(N=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

C1=CN=C(N=C1)C=CC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.